molecular formula C4H4IN B3055884 2-Iodo-1H-pyrrole CAS No. 67655-27-0

2-Iodo-1H-pyrrole

Cat. No.: B3055884
CAS No.: 67655-27-0
M. Wt: 192.99 g/mol
InChI Key: GNEDCDOSYXWZDO-UHFFFAOYSA-N
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Description

2-Iodo-1H-pyrrole is a heterocyclic organic compound that features a five-membered ring structure with an iodine atom attached to the second carbon and a nitrogen atom at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1H-pyrrole can be synthesized through several methods. One common approach involves the electrophilic iodination of pyrrole. This reaction typically uses iodine or iodine monochloride as the iodinating agent in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-iodination .

Another method involves the iodocyclization of functionalized acyclic substratesThis method can be highly selective and efficient, depending on the choice of substrates and reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale electrophilic iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-Iodo-1H-pyrrole exerts its effects depends on the specific application. In medicinal chemistry, it often interacts with biological targets through halogen bonding, where the iodine atom forms a non-covalent interaction with electron-rich sites on proteins or nucleic acids . This interaction can modulate the activity of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-pyrrole: Similar structure but with the iodine atom at the third position.

    2-Bromo-1H-pyrrole: Similar structure with a bromine atom instead of iodine.

    2-Chloro-1H-pyrrole: Similar structure with a chlorine atom instead of iodine.

Uniqueness

2-Iodo-1H-pyrrole is unique due to the high reactivity of the iodine atom, which allows for selective functionalization and the formation of complex molecules. Its ability to participate in halogen bonding also makes it valuable in medicinal chemistry for designing drugs with specific target interactions .

Properties

IUPAC Name

2-iodo-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN/c5-4-2-1-3-6-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEDCDOSYXWZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477097
Record name 1H-Pyrrole, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67655-27-0
Record name 1H-Pyrrole, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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